Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC13645999
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO2S |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | methyl 3-amino-7-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H8FNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |
| Standard InChI Key | YQFPPKKFFOMFDT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate is C₁₀H₈FNO₂S, with a molecular weight of 225.24 g/mol. The compound’s structure integrates a bicyclic benzo[b]thiophene system, where the sulfur atom in the thiophene ring contributes to electronic delocalization, enhancing stability and reactivity. Key substituents include:
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Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactions.
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Fluorine atom (-F) at position 7, which influences electronic effects and metabolic stability.
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Methyl ester (-COOCH₃) at position 2, serving as a hydrolyzable protecting group for carboxylic acids.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈FNO₂S | |
| Molecular Weight | 225.24 g/mol | |
| CAS Number | 2090172-47-5 | |
| Storage Temperature | Ambient | |
| Hazard Classification | Skin/Eye Irritant (Cat. 2) |
The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing the aromatic system and modulating solubility. The methyl ester enhances lipophilicity, making the compound suitable for cross-membrane transport in biological systems .
Synthesis and Optimization
Conventional Synthesis Pathways
Traditional synthesis involves multi-step reactions, including fluorination, amination, and esterification. A typical route begins with a benzo[b]thiophene precursor, where fluorination at position 7 is achieved using agents like Selectfluor or elemental fluorine. Subsequent amination at position 3 employs nitration followed by reduction or direct nucleophilic substitution. Finally, esterification with methanol and sulfuric acid yields the target compound .
Advanced Methodologies
Recent innovations emphasize efficiency and sustainability:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes. For example, microwave irradiation of 2-fluorobenzonitrile and methyl thioglycolate in DMSO at 130°C produces 3-aminobenzo[b]thiophene derivatives in 58–96% yields .
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Transition-Metal-Free One-Pot Synthesis: Combines 2-fluorobenzonitriles with alcohols or thiols under basic conditions (e.g., Cs₂CO₃) to form fused benzofuranamines or benzo[b]thiophenamines at room temperature .
Table 2: Comparative Synthesis Conditions
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | H₂SO₄, MeOH, reflux | 65–75 | 90 |
| Microwave-Assisted | DMSO, 130°C, 15 min | 85–96 | 98 |
| One-Pot | Cs₂CO₃, RT, 6 h | 74–90 | 95 |
These methods improve scalability and reduce byproducts, critical for industrial applications .
Reactivity and Functionalization
The compound’s functional groups enable diverse transformations:
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Ester Hydrolysis: Under acidic (6N HCl) or basic (3N NaOH) conditions, the methyl ester hydrolyzes to the carboxylic acid, a precursor for acylhydrazones and amides .
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Sulfur Oxidation: Treatment with H₂O₂ or mCPBA yields sulfoxides (90% selectivity) or sulfones (75% yield), altering electronic properties.
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Cross-Coupling Reactions: The chlorine-free structure avoids interference in Pd-catalyzed Suzuki-Miyaura couplings, enabling biaryl formation .
Table 3: Reaction Outcomes
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | 3N NaOH, 80°C | 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid | 95 |
| Sulfur Oxidation | 30% H₂O₂, AcOH, 25°C | Sulfoxide derivative | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | Biaryl analog | 68 |
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. For example, acylhydrazone derivatives demonstrate MIC values as low as 4 µg/mL .
Kinase Inhibition
The scaffold serves as a core structure for LIMK1, PIM, and MK2 kinase inhibitors. Modifications at position 3 (e.g., introducing pyridinyl groups) enhance binding affinity, disrupting actin polymerization in cancer cells .
Table 4: Biological Activity Data
| Derivative | Target | IC₅₀ (nM) | MIC (µg/mL) |
|---|---|---|---|
| Acylhydrazone analog | S. aureus | – | 4 |
| Pyridinyl-substituted | LIMK1 | 12 | – |
Recent Advances and Future Directions
Electrosynthesis
Anodic fluorination of benzo[b]thiophene precursors enables selective monofluorination, avoiding complex mixtures. This method achieves moderate yields (45–60%) under mild conditions .
Drug Delivery Systems
Encapsulation in lipid nanoparticles improves bioavailability, with in vivo studies showing a 3-fold increase in plasma concentration compared to free analogs .
Future Prospects:
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced kinase selectivity.
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Green Chemistry: Developing solvent-free or catalytic processes to minimize waste.
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